Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate is a complex organic compound characterized by its bromine and chlorine atoms on a thieno[2,3-b]pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the reaction of 2-bromothiophene with chloroacetonitrile, followed by further functionalization to introduce the carboxylate group[_{{{CITATION{{{_1{Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino4',5':4,5 .... Reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product formation.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to achieve high purity and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine atom to a more oxidized state.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium cyanide (NaCN) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylic acid.
Reduction: Formation of 2-bromo-4-chlorothieno[2,3-b]pyridine-5-yl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in targeting specific biological pathways.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in binding to biological receptors, leading to downstream effects such as inhibition of enzyme activity or modulation of cellular processes.
Comparison with Similar Compounds
Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate is compared with other similar compounds, such as:
Ethyl 2-bromo-4-methylthieno[2,3-b]pyridine-5-carboxylate: Similar structure but with a methyl group instead of chlorine.
Ethyl 2-chloro-4-bromothieno[2,3-b]pyridine-5-carboxylate: Similar structure but with the positions of bromine and chlorine reversed.
Ethyl 2-bromo-4-chlorothiophene-5-carboxylate: Similar core structure but without the pyridine ring.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C10H7BrClNO2S |
---|---|
Molecular Weight |
320.59 g/mol |
IUPAC Name |
ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H7BrClNO2S/c1-2-15-10(14)6-4-13-9-5(8(6)12)3-7(11)16-9/h3-4H,2H2,1H3 |
InChI Key |
JUWHCPWCJKQKSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=C(S2)Br |
Origin of Product |
United States |
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